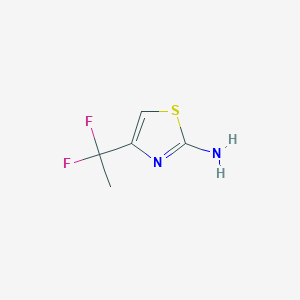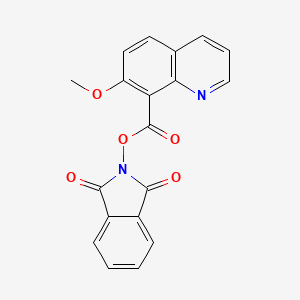
(1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate is a complex organic compound that features both isoindoline and quinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline-1,3-dione moiety, which can be synthesized through the condensation of an aromatic primary amine with a maleic anhydride derivative . The quinoline moiety can be introduced through a Friedländer synthesis, which involves the reaction of aniline derivatives with ketones under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
(1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .
科学研究应用
Chemistry
In chemistry, (1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders .
Medicine
In medicine, derivatives of this compound are being explored for their anti-inflammatory and antimicrobial properties. These derivatives could potentially be developed into new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the development of new materials for electronic and optical applications .
作用机制
The mechanism of action of (1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate involves its interaction with specific molecular targets. For example, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can disrupt key biological pathways, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 2-{2-[2-(1,3-Dioxoisoindol-2-yl)eth-oxy]eth-yl}isoindole-1,3-dione
Uniqueness
What sets (1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate apart from similar compounds is its dual functionality, combining the properties of both isoindoline and quinoline moieties.
属性
分子式 |
C19H12N2O5 |
|---|---|
分子量 |
348.3 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate |
InChI |
InChI=1S/C19H12N2O5/c1-25-14-9-8-11-5-4-10-20-16(11)15(14)19(24)26-21-17(22)12-6-2-3-7-13(12)18(21)23/h2-10H,1H3 |
InChI 键 |
OYTVPVKWPXPPQX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


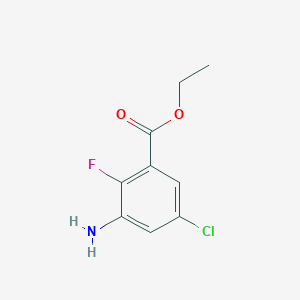
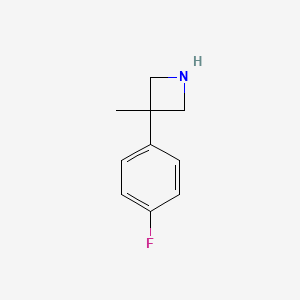

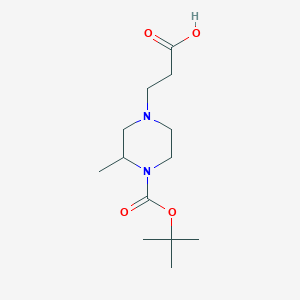
![tert-butylN-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate](/img/structure/B13567416.png)

![6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylicacid](/img/structure/B13567423.png)
![5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine](/img/structure/B13567431.png)
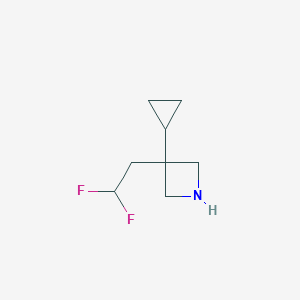
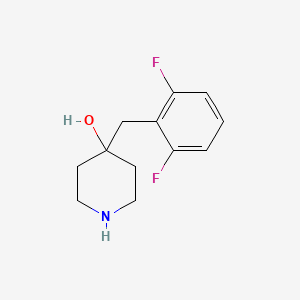
![[1,1'-Bi(cyclohexane)]-2-sulfonyl chloride](/img/structure/B13567440.png)
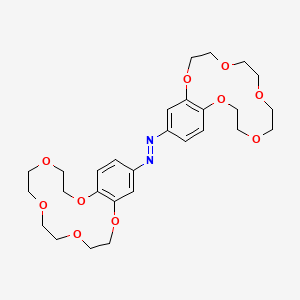
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine](/img/structure/B13567455.png)
